molecular formula C18H20N6O2S B15117913 2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B15117913
M. Wt: 384.5 g/mol
InChI Key: NGBNQFQGEVIRKA-UHFFFAOYSA-N
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Description

2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include hydrazine derivatives, sulfonyl chlorides, and various catalysts to facilitate the cyclization and substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolo[4,3-b]pyridazine derivatives and related heterocyclic compounds. Examples include:

Uniqueness

What sets 2-Phenylmethanesulfonyl-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science .

Properties

Molecular Formula

C18H20N6O2S

Molecular Weight

384.5 g/mol

IUPAC Name

6-(5-benzylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C18H20N6O2S/c25-27(26,12-14-4-2-1-3-5-14)23-10-15-8-22(9-16(15)11-23)18-7-6-17-20-19-13-24(17)21-18/h1-7,13,15-16H,8-12H2

InChI Key

NGBNQFQGEVIRKA-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NN4C=NN=C4C=C3)S(=O)(=O)CC5=CC=CC=C5

Origin of Product

United States

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